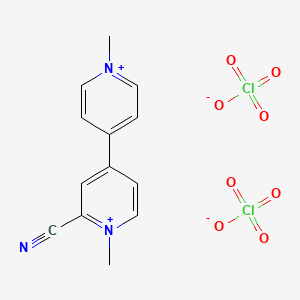
2-Cyano-1,1'-dimethyl-4,4'-bipyridin-1-ium diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate is a chemical compound that belongs to the bipyridinium family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. The use of large-scale reactors and optimized reaction conditions would be essential to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in electrochemical applications.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced bipyridinium species.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the bipyridinium ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state bipyridinium compounds, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate has several scientific research applications:
Biology: The compound’s electrochemical properties make it useful in studying redox processes in biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism by which 2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate exerts its effects involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it a valuable component in electrochemical systems. The molecular targets and pathways involved in its action are primarily related to its interaction with other redox-active species in the system.
Comparison with Similar Compounds
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride:
4-Cyano-2,2’-bipyridine: This compound has a similar bipyridine core but differs in the position of the cyano group and the absence of methyl groups.
Uniqueness
2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate is unique due to its specific combination of substituents, which confer distinct electrochemical properties. Its ability to undergo multiple redox processes and its stability in various conditions make it particularly valuable for applications in electrochemical devices and materials science.
Properties
CAS No. |
131186-45-3 |
|---|---|
Molecular Formula |
C13H13Cl2N3O8 |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-2-carbonitrile;diperchlorate |
InChI |
InChI=1S/C13H13N3.2ClHO4/c1-15-6-3-11(4-7-15)12-5-8-16(2)13(9-12)10-14;2*2-1(3,4)5/h3-9H,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
MHBJHSKUVYCOGB-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC(=[N+](C=C2)C)C#N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















